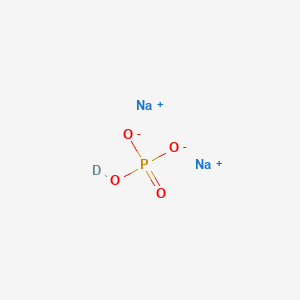

Disodium deuterium phosphate

Description

Disodium deuterium phosphate (DSP-d₂) is a deuterated analog of disodium hydrogen phosphate (Na₂HPO₄), where hydrogen atoms in the phosphate group are replaced with deuterium (²H). This isotopic substitution imparts unique physicochemical properties, making it valuable in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. DSP-d₂ is commercially available with CAS numbers 107632-22-4 and 93778-70-2, often supplied in industrial-grade purity (≥99%) . Its primary use lies in stabilizing pH in deuterated solvents for high-resolution NMR analyses, where deuterium's nuclear spin properties enhance spectral clarity .

Properties

IUPAC Name |

disodium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIILDVGGAEEIG-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium deuterium phosphate can be synthesized by reacting deuterated phosphoric acid (D₃PO₄) with sodium hydroxide (NaOH). The reaction typically occurs in an aqueous solution and can be represented as follows:

D3PO4+2NaOH→DNa2O4P+2H2O

Industrial Production Methods

Industrial production of this compound involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to produce monosodium phosphate. The resulting solution is then partially neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Disodium deuterium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form deuterated phosphoric acid and sodium salts.

Hydrolysis: In aqueous solutions, it can hydrolyze to form deuterated phosphoric acid and sodium hydroxide.

Substitution: Can participate in substitution reactions where the deuterium atom is replaced by other isotopes or elements.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and other deuterated compounds. Reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from reactions involving this compound include deuterated phosphoric acid, sodium salts, and various deuterated organic and inorganic compounds .

Scientific Research Applications

Chemistry

- Isotopic Labeling : Disodium deuterium phosphate is utilized in isotopic labeling studies, allowing researchers to trace the incorporation of deuterium into various chemical compounds. This is particularly useful in mechanistic studies where tracking the movement and transformation of molecules is critical.

- Buffering Agent : It serves as a buffer in biochemical assays, maintaining pH stability during reactions involving sensitive biological molecules.

Biology

- Metabolic Studies : The compound is employed in metabolic research to trace deuterium incorporation in biological systems. By substituting hydrogen with deuterium, researchers can study metabolic pathways and enzyme kinetics with greater precision.

- Cellular Effects : Studies indicate that deuterated compounds can influence cellular processes such as gene expression and protein stability, providing insights into cellular metabolism and function.

Medicine

- Deuterated Drug Development : this compound plays a role in the development of deuterated pharmaceuticals, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

- Therapeutic Studies : Research has shown that deuterium can modulate biological processes, making this compound valuable in studies aimed at understanding drug interactions and efficacy.

Industrial Applications

This compound is also applied in various industrial processes:

- Production of Deuterated Materials : It is used in the synthesis of deuterated organic compounds for research and industrial applications.

- Specialized Industrial Processes : The compound finds utility in specific applications requiring isotopically labeled materials, enhancing product performance and stability.

Case Study on Metabolic Tracing

A study published in Journal of Biological Chemistry demonstrated the use of this compound in tracing metabolic pathways in mammalian cells. The incorporation of deuterium allowed for precise tracking of phospholipid synthesis, revealing critical insights into lipid metabolism under varying physiological conditions.

Case Study on Drug Development

Research featured in Pharmaceutical Research highlighted the application of this compound in developing a new class of anti-inflammatory drugs. The study showed that deuteration improved the drug's half-life and reduced side effects, showcasing the therapeutic potential of using isotopically labeled compounds.

Data Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Isotopic labeling | Enhanced tracking of molecular transformations |

| Buffering agent | Stabilizes pH during biochemical assays | |

| Biology | Metabolic studies | Precise tracing of metabolic pathways |

| Cellular effects | Influences gene expression and protein stability | |

| Medicine | Deuterated drug development | Improved pharmacokinetics |

| Therapeutic studies | Modulates biological processes | |

| Industry | Production of deuterated materials | Enhances performance and stability |

Mechanism of Action

The mechanism of action of disodium deuterium phosphate involves its ability to participate in isotopic exchange reactions. The deuterium atom can replace hydrogen atoms in various molecules, leading to changes in the physical and chemical properties of the resulting compounds. This isotopic substitution can affect reaction rates, stability, and other molecular characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disodium Hydrogen Phosphate (Na₂HPO₄)

- Chemical Formula : Na₂HPO₄

- CAS Number : 7558-79-4

- Applications :

- Key Differences :

Sodium Dihydrogen Phosphate (NaH₂PO₄)

- Chemical Formula : NaH₂PO₄

- CAS Number : 7558-80-7

- Applications :

- Key Differences: Monosodium form vs. disodium form in DSP-d₂. Reacts exothermically in alkaline conditions, unlike DSP-d₂ .

Combretastatin A-4 Phosphate (CA-4-P)

- Chemical Formula : C₁₈H₁₉N₂Na₂O₈P

- CAS Number : 168555-66-6

- Applications :

- Key Differences: Therapeutic use contrasts with DSP-d₂’s analytical role. Contains a stilbene core, unlike DSP-d₂’s inorganic structure .

Deuterium Oxide (D₂O)

- Chemical Formula : D₂O

- CAS Number : 7789-20-0

- Applications :

- Key Differences :

Data Table: Comparative Analysis

| Compound | Chemical Formula | CAS Number | Key Applications | Solubility (Water) | pH Range |

|---|---|---|---|---|---|

| Disodium Deuterium Phosphate | Na₂DPO₄ | 107632-22-4 | NMR spectroscopy, metabolic studies | High | 7.4–9.0 |

| Disodium Hydrogen Phosphate | Na₂HPO₄ | 7558-79-4 | Food additive, lab buffer | 7.8 g/100 mL | 7.4–9.0 |

| Sodium Dihydrogen Phosphate | NaH₂PO₄ | 7558-80-7 | Pharmaceuticals, acidic buffers | 85 g/100 mL | 4.5–6.5 |

| Combretastatin A-4 Phosphate | C₁₈H₁₉N₂Na₂O₈P | 168555-66-6 | Cancer therapy (vascular shutdown) | Moderate | N/A |

| Deuterium Oxide | D₂O | 7789-20-0 | NMR solvent, nuclear reactors | Miscible | Neutral (pD 7.4) |

Biological Activity

Disodium deuterium phosphate (DDP), a deuterated form of disodium hydrogen phosphate, has garnered interest due to its unique isotopic properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical and Physical Properties

This compound has the chemical formula and is characterized by the substitution of hydrogen atoms with deuterium. This substitution influences its physicochemical properties, including solubility and reactivity, which can affect biological processes.

Target of Action : DDP primarily interacts with the intestinal lumen .

Mode of Action : The compound increases solute concentration in the intestinal lumen, creating an osmotic gradient that enhances peristalsis and bowel evacuation.

Biochemical Pathways : DDP plays a significant role in phosphate metabolism and carbon flux , impacting various cellular functions.

Pharmacokinetics

The pharmacokinetics of DDP are influenced by the kinetic isotope effect , which alters the rates of biochemical reactions involving the compound. This effect can lead to variations in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterparts.

Cellular Effects

Research indicates that DDP can influence cell signaling pathways and gene expression. For example, deuterium enrichment has been shown to stabilize proteins and nucleic acids, affecting cellular metabolism .

Case Studies

- Bacterial Growth : A study investigated the effects of varying deuterium concentrations on bacterial growth. It was found that low levels of deuterium (0.01% enrichment) activated growth in certain bacteria like Methylobacterium organopholium and Hyphomonas jannaschiana .

- Eukaryotic Cells : In experiments with Drosophila melanogaster, low deuterium concentrations positively affected lifespan, suggesting beneficial biological effects at specific isotopic levels .

Properties and Interactions

DDP is involved in numerous biochemical reactions:

- Acts as a substrate for enzymes such as alkaline phosphatase, facilitating the hydrolysis of phosphate esters.

- Alters cellular processes through interactions with various biomolecules, potentially inhibiting or activating enzyme activity .

Applications in Research

DDP is widely utilized in scientific research due to its isotopic labeling capabilities:

- Chemistry : Used as a reagent in isotopic labeling studies.

- Biology : Employed in metabolic studies to trace deuterium incorporation.

- Medicine : Investigated for developing deuterated drugs and understanding deuterium's effects on biological processes .

Summary Table of Biological Effects

| Study Focus | Organism/Cell Type | Deuterium Concentration | Observed Effect |

|---|---|---|---|

| Bacterial Growth | Methylobacterium organopholium | 0.01% | Enhanced growth |

| Bacterial Growth | Hyphomonas jannaschiana | 0.01% | Enhanced growth |

| Eukaryotic Lifespan | Drosophila melanogaster | 7.5% | Increased lifespan |

| Fibroblast Cell Lines | L929 fibroblast cells | 0.06% | Activated growth |

Q & A

Q. How is disodium deuterium phosphate synthesized, and what are its key chemical properties?

this compound (Na₂DPO₄) is synthesized by substituting hydrogen with deuterium in the phosphate group, typically through reactions involving deuterated phosphoric acid (D₃PO₄) and sodium hydroxide. Key properties include a molecular weight of 142.96 g/mol, CAS RN 49126-45, and isotopic purity ≥98 atom% D, ensuring minimal proton interference in sensitive experiments . Its structure is analogous to disodium hydrogen phosphate (Na₂HPO₄), with deuterium replacing hydrogen in the HPO₄²⁻ moiety.

Q. What are the standard storage conditions to maintain isotopic purity?

While specific data on deuterated phosphate storage is limited, non-deuterated disodium phosphate is stable for ~24 months when stored in airtight containers at room temperature, protected from moisture and extreme pH . For deuterated variants, additional precautions against isotopic exchange (e.g., desiccants, inert atmospheres) are recommended to preserve deuterium content .

Q. In which buffer systems is this compound used, and what methodological considerations apply?

It is used in deuterated buffers for techniques like NMR or HDX mass spectrometry, where proton signals must be minimized. For example, in HDX experiments, deuterated phosphate buffers (e.g., 8.09 mM Na₂HPO₄, 1.47 mM KH₂PO₄ in D₂O) are critical for tracking protein conformational changes . Methodologically, buffer pD must be adjusted (pD = pH + 0.4) to account for deuterium’s isotopic effects on pH electrodes .

Advanced Research Questions

Q. How does deuterium incorporation affect outcomes in HDX mass spectrometry?

Deuterium in phosphate buffers reduces background proton noise, enabling precise tracking of protein deuteration kinetics. For instance, HDX workflows use deuterated phosphate buffers to initiate exchange, with quench conditions (e.g., low temperature/pH) stabilizing labeled proteins for LC-MS analysis. Mismatched proton/deuterium ratios in buffers can introduce artifacts, necessitating rigorous buffer matching .

Q. What advanced techniques require this compound, and how is detection optimized?

- NMR Spectroscopy : Deuterated phosphate buffers suppress ¹H signals, enhancing resolution for ¹³C or ³¹P detection. For hyperpolarized ¹³C metabolic studies, Na₂DPO₄ in D₂O improves signal longevity by reducing relaxation .

- Isotopic Tracer Studies : In metabolomics, Na₂DPO₄ with 98% D enables tracking of phosphate group dynamics in lipid or protein pathways. Optimization includes calibrating MS parameters for deuterium’s mass shift (+1.006 Da per D atom) .

Q. How to address kinetic discrepancies between deuterated and non-deuterated phosphate reactions?

Deuterium’s higher mass and stronger bonds can slow reaction kinetics (kinetic isotope effect, KIE). For example, enzyme-catalyzed phosphate transfer may show reduced rates with Na₂DPO₄. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.